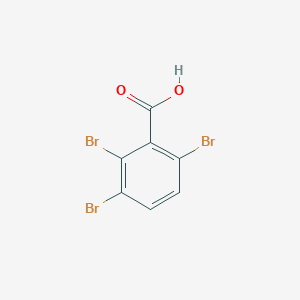

2,3,6-tribromobenzoic Acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H3Br3O2 |

|---|---|

Peso molecular |

358.81 g/mol |

Nombre IUPAC |

2,3,6-tribromobenzoic acid |

InChI |

InChI=1S/C7H3Br3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) |

Clave InChI |

IUCILSOWKNCUOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)Br)Br |

SMILES canónico |

C1=CC(=C(C(=C1Br)C(=O)O)Br)Br |

Origen del producto |

United States |

Synthetic Methodologies for Tribromobenzoic Acid Systems

Regioselective Synthesis of 2,3,6-Tribromobenzoic Acid

Direct and well-documented methods for the regioselective synthesis of this compound are less common in the literature compared to its isomers, such as 2,4,6-tribromobenzoic acid. However, plausible synthetic routes can be proposed based on analogous reactions for similar halogenated compounds and general principles of organic synthesis.

One potential strategy is the oxidation of 2,3,6-tribromotoluene. The synthesis of the chlorinated analog, 2,3,6-trichlorobenzoic acid, can be achieved through the oxidation of the corresponding 2,3,6-trichlorotoluene. lookchem.com By analogy, if 2,3,6-tribromotoluene can be selectively synthesized, its methyl group could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield the desired carboxylic acid. vaia.com

Another advanced approach involves directed ortho-metalation. organic-chemistry.org This technique uses a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a carbanion that can then react with an electrophile. For the synthesis of this compound, one could envision starting with 2,6-dibromobenzoic acid. The carboxylic acid group would direct lithiation to the C3 position. However, the presence of bromine atoms complicates this, as lithium-halogen exchange is a competing reaction. Hickey and co-workers demonstrated that using lithium di-iso-propyl amide (LDA) at low temperatures (-78 °C) could achieve selective lithiation of 2-bromo-6-chlorobenzene, followed by quenching with CO₂ to form 2-bromo-6-chlorobenzoic acid, minimizing side reactions like benzyne (B1209423) formation. acs.org A similar strategy, starting with 2,6-dibromobenzoic acid or 2,3-dibromobenzoic acid and a carefully chosen base and electrophile, could theoretically provide a route to this compound.

Established Synthetic Routes for Isomeric Tribromobenzoic Acids

In contrast to the 2,3,6-isomer, the syntheses of other isomers like 2,4,6- and 2,3,5-tribromobenzoic acid are well-established. These methods often rely on the powerful directing effects of amino groups and the versatility of diazonium salt chemistry.

A classic and effective method for preparing 2,4,6-tribromobenzoic acid involves the deamination of an amino-substituted precursor. orgsyn.orgresearchgate.net This multi-step process, detailed in Organic Syntheses, begins with m-aminobenzoic acid. orgsyn.org The amino group directs the bromination to both ortho positions (C2, C6) and the para position (C4), yielding 3-amino-2,4,6-tribromobenzoic acid. The subsequent step involves the removal of the amino group via a deamination reaction. The amine is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures. This intermediate is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom, furnishing the final 2,4,6-tribromobenzoic acid product. orgsyn.org

| Reaction Step | Reagents | Key Conditions | Reference |

| Bromination | m-Aminobenzoic acid, Bromine, HCl (conc.), Water | Bromine vapor drawn through the mixture at 40–50°C with ice bath cooling. | orgsyn.org |

| Deamination | 3-Amino-2,4,6-tribromobenzoic acid, H₂SO₄, NaNO₂, H₃PO₂ | Diazotization at -10° to -15°C, followed by reduction. | orgsyn.orgchemicalbook.com |

Another established route to 2,4,6-tribromobenzoic acid is through the hydrolysis of 2,4,6-tribromobenzonitrile. orgsyn.org In this approach, the nitrile group (-C≡N) is converted to a carboxylic acid group (-COOH) under either acidic or basic conditions, typically involving heating with an aqueous acid or base. This method is contingent on the availability of the corresponding tribrominated nitrile precursor.

The oxidation of a methyl group on a pre-brominated aromatic ring is a straightforward method for synthesizing the corresponding benzoic acid. For the 2,4,6-isomer, this involves the oxidation of 2,4,6-tribromotoluene. orgsyn.org Strong oxidizing agents are required for this transformation. This strategy's success depends on the ability to selectively synthesize the correct tribromotoluene isomer as the starting material.

The synthesis of 2,3,5-tribromobenzoic acid can be achieved starting from anthranilic acid (2-aminobenzoic acid). The process involves the electrophilic bromination of the anthranilic acid ring. The reaction is conducted in an acidic medium (e.g., a mixture of HCl and HBr) where bromine is added. Following the introduction of the bromine atoms, the amino group is removed via diazotization with sodium nitrite, followed by a reduction step, similar to the deamination approach described for the 2,4,6-isomer. Direct bromination of benzoic acid itself is generally avoided for this isomer due to a lack of regioselectivity, which leads to mixtures of products that are difficult to separate.

Optimization of Reaction Conditions and Isolation Techniques (e.g., for 2,4,6-Tribromobenzoic Acid)

The efficiency and purity of the final product in these syntheses are highly dependent on the careful optimization of reaction parameters and purification methods. The synthesis of 2,4,6-tribromobenzoic acid via deamination serves as an excellent case study. orgsyn.orgchemicalbook.com

Key optimization parameters include stringent temperature control, especially during the formation of the diazonium salt. This step is typically carried out between -10°C and -5°C to prevent the premature decomposition of the unstable diazonium intermediate. orgsyn.orgchemicalbook.com The rate of addition of reagents, such as sodium nitrite and the solution of the brominated intermediate, is also critical to maintain the low temperature and ensure a smooth reaction. orgsyn.org

Isolation and purification techniques are equally important for obtaining a high-purity product. A typical workup procedure involves:

Removal of Solvent: Steam distillation is employed to remove the acetic acid solvent after the reaction is complete. orgsyn.orgchemicalbook.com

Precipitation and Filtration: The product precipitates from the aqueous solution upon cooling and is collected by filtration. orgsyn.orgchemicalbook.com

Washing: The crude product is washed thoroughly with water to remove residual acids and inorganic salts. orgsyn.org

Recrystallization: For higher purity, the crude acid is dissolved in a suitable solvent (e.g., toluene (B28343) or an aqueous sodium carbonate solution followed by re-acidification) and allowed to recrystallize. This process removes small quantities of insoluble impurities and colored by-products. orgsyn.orgchemicalbook.com

A patented industrial method highlights further optimization, achieving a yield of 86% with 99.5% purity by HPLC through careful control of reagent stoichiometry and a final recrystallization from toluene. chemicalbook.com

| Parameter | Optimized Condition | Purpose | Reference |

| Diazotization Temperature | -10°C to -5°C | Prevents decomposition of the unstable diazonium salt. | orgsyn.orgchemicalbook.com |

| Purification Step 1 | Steam Distillation | Removes high-boiling acetic acid solvent. | orgsyn.orgchemicalbook.com |

| Purification Step 2 | Dissolution in Na₂CO₃(aq) & Reprecipitation | Removes insoluble impurities. | orgsyn.org |

| Purification Step 3 | Recrystallization from Toluene | Yields high-purity crystalline product (99.5%). | chemicalbook.com |

Exploration of Novel Synthetic Pathways for Brominated Benzoic Acids

The pursuit of efficient and regioselective syntheses for brominated benzoic acids is an active area of research, driven by their utility as intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. Traditional methods often suffer from a lack of selectivity, leading to mixtures of isomers that are difficult to separate. Consequently, modern synthetic chemistry has focused on developing more controlled and direct approaches.

One promising avenue for the synthesis of polyhalogenated benzoic acids is the directed ortho-metalation of a pre-existing brominated benzoic acid. This strategy, however, can be complicated by halogen scrambling, where the halogen atoms migrate around the aromatic ring upon treatment with strong bases. epfl.ch This phenomenon is particularly prevalent in substrates containing three or more adjacent halogen atoms. epfl.ch

An alternative and potentially more controlled strategy involves the oxidation of a corresponding polysubstituted toluene. For instance, the synthesis of 2,3,6-trichlorobenzoic acid has been achieved through the oxidation of 2,3,6-trichlorotoluene. lookchem.com This suggests that a similar approach could be viable for its brominated analog, starting from 2,3,6-tribromotoluene. The challenge then shifts to the regioselective synthesis of the tribromotoluene precursor.

A highly effective and modern approach for the synthesis of specifically substituted benzoic acids is the directed lithiation of a polybrominated benzene (B151609) followed by carboxylation. Research into the synthesis of related dihalo- and trihalobenzoic acids has demonstrated the feasibility of this method. For example, 2,6-dibromobenzoic acid has been successfully prepared from 1,3-dibromobenzene (B47543) through a lithiation/carboxylation sequence. acs.org This was achieved by treating 1,3-dibromobenzene with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide to introduce the carboxylic acid group. acs.org

This methodology has been extended to the synthesis of asymmetrically substituted dihalobenzoic acids, such as 2-bromo-6-chlorobenzoic acid, from 1-bromo-3-chlorobenzene. acs.org The success of this reaction highlights the potential for selectively metalating a specific position on a polyhalogenated ring, guided by the electronic and steric effects of the existing halogens.

Based on these precedents, a plausible and novel synthetic pathway for this compound would involve the directed lithiation of 1,2,4-tribromobenzene, followed by carboxylation. The regioselectivity of the lithiation step would be crucial for the success of this synthesis.

Table 1: Comparison of Potential Synthetic Precursors and Reagents

| Starting Material | Proposed Reagent System | Target Intermediate/Product | Key Challenge |

|---|---|---|---|

| 2,3-Dibromobenzoic acid | 1. Strong Base (e.g., LDA) 2. Brominating Agent (e.g., NBS) | This compound | Potential for halogen scrambling |

| 2,3,6-Tribromotoluene | Oxidizing Agent (e.g., KMnO₄, CrO₃) | This compound | Synthesis of the specific tribromotoluene isomer |

| 1,2,4-Tribromobenzene | 1. Strong Base (e.g., LDA) 2. CO₂ | This compound | Achieving regioselective lithiation at the C-6 position |

Table 2: Research Findings on the Synthesis of Related Halogenated Benzoic Acids

| Compound Synthesized | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromobenzoic acid | 1,3-Dibromobenzene | 1. LDA 2. CO₂ | Good to Excellent | acs.org |

| 2-Bromo-6-chlorobenzoic acid | 1-Bromo-3-chlorobenzene | 1. LDA 2. CO₂ | Quantitative | acs.org |

| 2,4,6-Tribromobenzoic acid | 3-Amino-2,4,6-tribromobenzoic acid | 1. NaNO₂, H₂SO₄ 2. H₃PO₂ | - | orgsyn.org |

The data from these related syntheses provide a strong foundation for the development of a reliable method for producing this compound. The lithiation-carboxylation approach, in particular, appears to be a promising and versatile strategy for accessing polysubstituted benzoic acids with high regiocontrol. Further experimental work would be required to optimize the reaction conditions for the specific synthesis of this compound from 1,2,4-tribromobenzene.

Chemical Reactivity and Transformation Mechanisms of Tribromobenzoic Acids

Functional Group Reactivity of the Carboxyl Moiety

The carboxyl group (–COOH) is the primary center of reactivity for many transformations of 2,3,6-tribromobenzoic acid. Its reactions are characteristic of carboxylic acids, although often influenced by the steric and electronic effects of the adjacent bromine atoms.

The bromine atoms at the ortho positions (2 and 6) create significant steric hindrance around the carboxyl group. fastercapital.comyoutube.com This spatial crowding can impede the approach of bulky reagents, potentially slowing down reaction rates compared to less substituted benzoic acids. fastercapital.com Despite this, the carboxyl group can undergo several fundamental reactions.

Key Reactions of the Carboxyl Group:

| Reaction Type | Reagents & Conditions | Product Type | Steric Influence |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | The approach of the alcohol can be sterically hindered, potentially requiring more forcing reaction conditions. |

| Amide Formation | Thionyl Chloride (SOCl₂) followed by an Amine (e.g., NH₃, RNH₂) | Amide | This two-step process, via an acyl chloride intermediate, is often effective as it involves a highly reactive intermediate. |

| Reduction | Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (2,3,6-Tribromobenzyl alcohol) | The carbonyl carbon is accessible to powerful, small reducing agents like hydrides. |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Halide (e.g., 2,3,6-Tribromobenzoyl chloride) | This reaction is typically efficient and creates a highly reactive intermediate for further derivatization. colostate.edu |

These derivatization methods are crucial for incorporating the tribromobenzoyl scaffold into more complex molecules. The conversion to an acyl chloride, for instance, provides a versatile intermediate for nucleophilic acyl substitution reactions.

Electrophilic and Nucleophilic Substitution on the Tribrominated Aromatic Ring

The reactivity of the aromatic ring in this compound is profoundly diminished by its substituents. Both the carboxyl group and the three bromine atoms are electron-withdrawing groups, which deactivate the ring towards electrophilic attack. masterorganicchemistry.comwikipedia.org

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring in this compound is highly electron-deficient. The carboxyl group is a meta-directing deactivator, while halogens are ortho-, para-directing deactivators. libretexts.orgoneonta.edu The cumulative deactivating effect of these four substituents makes electrophilic aromatic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) extremely difficult. uci.edu For a reaction to occur, it would require exceptionally harsh conditions, and the substitution pattern would be complex to predict due to the competing directing effects of the existing groups.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, which in this case would be one of the bromide ions. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comyoutube.com While nitro groups are much more effective at this stabilization, a polysubstituted haloaromatic ring can undergo SNAr reactions with very strong nucleophiles (e.g., alkoxides, amides) under specific, often high-temperature, conditions. chemistrysteps.com

Catalytic Transformations and Derivatization Studies

The bromine atoms on the aromatic ring serve as synthetic handles for various catalytic cross-coupling reactions, enabling the construction of more complex molecular architectures. These transformations are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Ullmann reaction is a classic copper-catalyzed method for coupling aryl halides to form biaryl compounds (C-C coupling) or to react with nucleophiles like alcohols, amines, and thiols (C-O, C-N, and C-S coupling). byjus.comorganic-chemistry.orgwikipedia.org The reaction typically requires high temperatures and a copper catalyst, often in powder or salt form. wikipedia.org

While specific studies on this compound in Ullmann reactions are not widely documented, the reactivity of related isomers provides a clear precedent. For instance, intramolecular Ullmann coupling of precursors derived from other bromobenzoic acids has been used as a key step in the synthesis of phenanthrene (B1679779) and other polycyclic aromatic hydrocarbons. quimicaorganica.orgpharmaguideline.com In such a strategy, the ortho-bromo and carboxyl groups are used to build a side chain, which then undergoes a copper-catalyzed intramolecular cyclization to form a new fused ring. nih.gov This approach highlights the potential of tribromobenzoic acid scaffolds as precursors for complex aromatic systems.

Building upon cross-coupling principles, tribromobenzoic acids are valuable starting materials for synthesizing polycyclic aromatic hydrocarbons (PAHs). The multiple bromine atoms offer sites for sequential or multiple coupling reactions. Modern cross-coupling methods, such as the Suzuki and Heck reactions, have largely superseded the Ullmann reaction due to their milder conditions and broader substrate scope, but the underlying principle of using aryl halides as building blocks remains central. wikipedia.org

For example, a synthetic strategy could involve the selective coupling at one of the bromine positions, followed by modification of the carboxyl group and a subsequent intramolecular cyclization reaction involving another bromine atom. This stepwise approach allows for the controlled construction of complex, multi-ring systems. nih.govresearcher.life

Halogenated and functionalized aromatic molecules are increasingly used as building blocks (monomers) for advanced materials. The specific substitution pattern and functional groups of molecules like tribromobenzoic acids can direct their assembly into well-defined supramolecular structures or polymers.

An illustrative example is the use of the related compound, 3-Hydroxy-2,4,6-tribromobenzoic acid, as a precursor in the synthesis of 2D graphene derivatives. In such applications, the functional groups on the aromatic ring can facilitate polymerization or act as anchoring points for self-assembly on a substrate. The subsequent removal of the bromine and carboxyl/hydroxyl groups under thermal conditions can lead to the formation of a carbon-based lattice, such as a graphene nanoribbon or sheet. nih.gov The defined arrangement of the precursor molecules dictates the final structure and properties of the resulting material. This highlights the potential of this compound as a monomer for creating functional organic materials, polymers, and carbon-based nanostructures. beilstein-journals.orgmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution.

Comprehensive ¹H NMR Spectral Analysis

A ¹H NMR spectrum of 2,3,6-tribromobenzoic acid would be expected to show two aromatic proton signals. The substitution pattern would lead to a complex splitting pattern, likely an AX or AB system, depending on the chemical shift difference and coupling constant between the two protons on the aromatic ring. The chemical shifts would be influenced by the electron-withdrawing effects of the three bromine atoms and the carboxylic acid group. Integration of the signals would confirm the presence of one proton of each type.

Detailed ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For this compound, seven distinct signals would be anticipated: one for the carboxylic acid carbon and six for the aromatic carbons. The chemical shifts of the carbon atoms would be significantly affected by the attached bromine and carboxyl substituents. Carbons directly bonded to bromine atoms would show characteristic shifts, and the quaternary carbons (those bonded to substituents) would typically have lower intensities compared to the protonated carbons.

Investigation of Substituent Effects on Spectroscopic Signatures

The analysis of substituent effects would involve comparing the predicted chemical shifts of this compound with those of benzoic acid and other brominated benzoic acids. The additive effects of the bromo groups at the 2, 3, and 6 positions on the chemical shifts of the aromatic protons and carbons would be a key area of investigation. This analysis helps in understanding the electronic environment of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration would be expected around 1700 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations and the symmetric stretching of the carboxylate group would likely give rise to strong Raman signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Due to the presence of three bromine atoms, a characteristic isotopic pattern for Br₃ would be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which typically form dimers in the solid state, and potential halogen bonding involving the bromine atoms.

Analysis of Crystal Packing and Unit Cell Parameters

The crystal packing of halogenated benzoic acids is dictated by a combination of steric effects from the bulky halogen atoms and the strong directional preferences of intermolecular interactions. X-ray crystallography is the definitive technique for determining these parameters. For instance, the analysis of 2,3,4,5,6-pentabromobenzoic acid (PBA) reveals how extensive bromination influences the crystal lattice. mdpi.com

Single crystals of PBA suitable for X-ray analysis can be obtained by methods such as slow crystallization from toluene (B28343). mdpi.com The resulting data allows for the precise determination of the unit cell dimensions, which define the fundamental repeating unit of the crystal.

Interactive Table: Crystal Data and Structure Refinement for Pentabromobenzoic Acid

| Parameter | Value |

| Empirical Formula | C₇HBr₅O₂ |

| Formula Weight | 516.60 g/mol |

| Temperature | Not Specified |

| Wavelength | Not Specified |

| Crystal System | Not Specified in provided abstracts |

| Space Group | Not Specified in provided abstracts |

| Final R indices [I>2sigma(I)] | R₁ = 0.0449 |

| R indices (all data) | wR₂ = 0.1043 |

| CCDC Deposition Number | 2196019 |

| Note: Detailed unit cell parameters (a, b, c, α, β, γ) for pentabromobenzoic acid were not available in the provided search results. The table reflects available refinement data. mdpi.com |

In proton-transfer compounds involving halogenated benzoic acids, the unit cell parameters would be further influenced by the nature of the co-former and the resulting ionic interactions, often leading to more complex and varied packing arrangements. researchgate.net

Elucidation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The supramolecular assembly of brominated benzoic acids in the solid state is primarily governed by two key non-covalent interactions: hydrogen bonds and halogen bonds.

Halogen Bonding: In addition to hydrogen bonding, halogen bonds play a significant, structure-directing role. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). chemicalbook.com In the crystal structure of pentabromobenzoic acid, weak Br···O interactions are observed, further linking the hydrogen-bonded dimers and contributing to the three-dimensional architecture. mdpi.com For example, a Br···O distance of 3.25 Å has been reported in its structure. mdpi.com The strength of these interactions is influenced by the degree of fluorination or other electron-withdrawing groups on the aromatic ring, which can enhance the Lewis acidity of the bromine atom. nih.gov

Interactive Table: Intermolecular Interactions in Pentabromobenzoic Acid

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |

| Hydrogen Bond | O-H···O | Specifics not detailed in abstracts | Specifics not detailed in abstracts | mdpi.com |

| Halogen Bond | Br···O | 3.25 | Not specified | mdpi.com |

| Halogen Bond | Br···O | 3.36 | Not specified | mdpi.com |

Conformational Analysis in Crystalline States

The conformation of a benzoic acid derivative in its crystalline state refers to the spatial arrangement of its atoms, particularly the orientation of the carboxylic acid group relative to the aromatic ring. This conformation is often a low-energy state influenced by the balance between intramolecular steric hindrance and intermolecular packing forces.

In many halogenated benzoic acids, the carboxylic group is twisted out of the plane of the benzene (B151609) ring. This torsion is a result of steric repulsion between the ortho-substituents (in this case, bromine atoms) and the carboxylic acid group. For 2,3,4,5,6-pentabromobenzoic acid, the significant steric hindrance caused by the bulky bromine atoms in the ortho-positions contributes to this non-planar conformation. mdpi.com The dihedral angle between the plane of the aromatic ring and the plane of the carboxyl group is a key parameter derived from crystallographic data. In the dimeric structure of pentabromobenzoic acid, the dihedral angle between the two aromatic rings of the paired molecules is reported to be about 1.5 degrees, indicating they are nearly parallel. mdpi.com Analysis of different crystalline forms, or polymorphs, can reveal how different packing environments can stabilize different molecular conformations. nih.govuky.edu

Computational and Theoretical Investigations of Tribromobenzoic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) has become a popular method for the quantum mechanical modeling of molecules due to its favorable balance between accuracy and computational cost. gerit-brandenburg.de DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For example, studies on benzoic acid and its derivatives have utilized DFT with basis sets like 6-311++G(2d,p) to perform geometry optimization and vibrational frequency calculations. vjst.vn

Ab initio and semi-empirical methods are two other classes of quantum chemical calculations that are used to predict the electronic properties of molecules. libretexts.org Ab initio methods, which translates to "from the beginning," are based solely on the principles of quantum mechanics and the values of fundamental physical constants. quora.com These methods can be computationally intensive but offer high accuracy. researchgate.net

Semi-empirical methods, in contrast, incorporate some experimental data or parameters derived from ab initio calculations to simplify the computations. libretexts.orgscribd.com This makes them computationally less expensive and suitable for larger molecular systems. researchgate.net These methods can be used to predict a variety of electronic properties, including ionization potentials, electron affinities, and dipole moments. The choice between ab initio and semi-empirical methods often depends on the desired level of accuracy and the size of the molecule under investigation. libretexts.orgscribd.com

Molecular Modeling for Thermochemical and Energetic Properties

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. One of the key applications of molecular modeling is the determination of thermochemical and energetic properties. These properties, such as the heat of formation, enthalpy, entropy, and Gibbs free energy, are fundamental to understanding the stability and reactivity of a compound.

Computational methods, including DFT and ab initio calculations, can be used to calculate these properties. youtube.com For instance, the thermodynamic properties of a molecule, including entropy, enthalpy, and specific heat capacity, can be derived from the calculated vibrational frequencies. youtube.com These theoretical predictions are invaluable for understanding reaction mechanisms and equilibria involving tribromobenzoic acids.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate molecular structure with biological activity or physical properties.

Topological Polar Surface Area (TPSA) is a molecular descriptor that is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov It is a good predictor of drug transport properties. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient between n-octanol and water (LogP), is a measure of a molecule's solubility in fatty or non-polar environments. univ-paris-diderot.fr

While specific experimental data for 2,3,6-tribromobenzoic acid is scarce, computational tools can predict these values. For the related isomer, 2,4,6-tribromobenzoic acid, the predicted XLogP3 value is 4.3. nih.gov The TPSA for tribromobenzoic acids is primarily determined by the carboxylic acid group and is calculated to be 37.3 Ų. nih.govnih.gov

Table 1: Computed Molecular Descriptors for Tribromobenzoic Acid Isomers

| Descriptor | 2,4,6-Tribromobenzoic Acid | 2,3,5-Tribromobenzoic Acid |

|---|---|---|

| XLogP3 | 4.3 nih.gov | 3.5 nih.gov |

| TPSA (Ų) | 37.3 nih.gov | 37.3 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov | 1 nih.gov |

This table is interactive. Click on the headers to sort the data.

The carboxylic acid functional group in this compound can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the crystal packing and physical properties of the compound.

In the solid state, benzoic acids often form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. vjst.vn The prediction and analysis of these hydrogen bonding networks are crucial for understanding the supramolecular chemistry of tribromobenzoic acids. researchgate.net Computational methods can be used to predict the geometry and strength of these hydrogen bonds, providing insights into the crystal structure and polymorphism of the compound.

Computational Analysis of Reaction Mechanisms and Transition States

The investigation of chemical reactions at a molecular level is greatly enhanced by computational chemistry, which provides insights into reaction pathways and the high-energy transition states that govern reaction rates. For a molecule like this compound, these methods could be used to understand its synthesis, degradation, or reactivity with other molecules.

Theoretical studies on related halogenated benzoic acids have utilized Density Functional Theory (DFT) to analyze molecular structures and potential energy landscapes. mdpi.com A similar approach for this compound would involve mapping the potential energy surface for a given reaction. This process identifies the lowest energy pathways connecting reactants and products.

The key steps in such an analysis include:

Optimization of Geometries: The three-dimensional structures of reactants, products, and intermediates are computationally determined by finding the geometry with the minimum energy.

Transition State (TS) Searching: Specialized algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the correct TS for the reaction of interest has been found.

The data generated from these calculations allows for the determination of critical thermodynamic and kinetic parameters.

Table 1: Illustrative Example of Calculated Energy Profile for a Hypothetical Reaction

This table demonstrates the type of data that would be generated from a computational analysis of a reaction involving this compound. Note: The values presented are hypothetical and for illustrative purposes only.

| Species | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0.0 | 0 |

| Transition State | +85.2 | +90.5 | 1 |

| Products | -25.0 | -22.7 | 0 |

Solvation and Intermolecular Interaction Modeling

Understanding how this compound interacts with solvents and other molecules is crucial for predicting its solubility, reactivity in solution, and crystal structure. Computational models are essential for exploring these interactions at a molecular level.

Solvation Models: Solvation can be modeled using two primary approaches:

Explicit Solvation: This method involves surrounding the solute molecule (this compound) with a number of individual solvent molecules. While computationally intensive, this approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation (Continuum Models): Here, the solvent is represented as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective for calculating the bulk effects of a solvent on the stability and properties of the solute.

Studies on other substituted nitrobenzoic acids have used computational methods to calculate pairwise intermolecular interaction energies to understand solid solution formation, a methodology directly applicable to this compound. googleapis.com

Hansen Solubility Parameters (HSP): Hansen Solubility Parameters are a widely used method for predicting the solubility of a substance in a given solvent. science.gov They are based on the principle that "like dissolves like." The total cohesive energy of a substance is divided into three components, giving rise to three distinct parameters:

δd (Dispersion): Energy from dispersion forces between molecules.

δp (Polar): Energy from dipolar intermolecular forces.

δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δd, δp, δh) can be treated as coordinates in a three-dimensional "Hansen space." science.gov A substance is likely to dissolve in a solvent if their Hansen parameters are close to each other in this space. While experimental determination is common, these parameters can also be estimated using computational methods based on molecular structure and quantum chemical calculations.

Table 2: Illustrative Hansen Solubility Parameters

This table shows an example of what calculated Hansen Solubility Parameters might look like for this compound compared to common solvents. Note: The values for this compound are hypothetical and for illustrative purposes only.

| Compound | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| This compound (Hypothetical) | 20.5 | 8.0 | 6.5 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene (B28343) | 18.0 | 1.4 | 2.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

Applications in Specialized Chemical Research and Development

Building Blocks and Reagents in Advanced Organic Synthesis

Substituted benzoic acids are foundational materials in the synthesis of more complex molecules. The presence of bromine atoms and a carboxylic acid group on the benzene (B151609) ring of 2,3,6-tribromobenzoic acid offers multiple reactive sites for synthetic transformations.

Precursors for Fine Chemicals and Pharmaceutical Intermediates (e.g., 3-Hydroxy-2,4,6-tribromobenzoic Acid)

Halogenated aromatic compounds are crucial intermediates in the production of fine chemicals, agrochemicals, and pharmaceuticals. mdpi.com The bromine atoms can be replaced or used to direct further reactions, while the carboxylic acid group can be converted into a variety of other functional groups.

A related compound, 3-Hydroxy-2,4,6-tribromobenzoic acid, serves as a key intermediate and building block in the synthesis of specialty chemicals and pharmaceuticals. chemimpex.com Its unique brominated structure enhances its reactivity, allowing it to facilitate diverse chemical transformations valuable in both industrial and academic research. chemimpex.com This highlights the general principle that tribrominated benzoic acid scaffolds are valuable precursors. The synthesis of the related isomer, 2,4,6-tribromobenzoic acid, for example, is a well-documented procedure that proceeds from the deamination of 3-Amino-2,4,6-tribromobenzoic acid, illustrating the role of these compounds as synthetic intermediates. orgsyn.orgchemicalbook.com

Facilitation of Regioselective and Stereoselective Reactions

The substitution pattern on an aromatic ring profoundly influences the outcome of chemical reactions, a concept known as regioselectivity. In this compound, the bromine atoms at positions 2 and 6 create significant steric hindrance around the carboxylic acid group. This steric crowding can be exploited to direct reactants to less hindered positions on the molecule or to influence the reactivity of the acid group itself.

Achieving regioselectivity in the synthesis of substituted benzenes can be a complex task that requires careful manipulation of functional groups. researchgate.net Research on other brominated benzoic acids demonstrates this principle effectively. For instance, a copper-catalyzed cross-coupling reaction has been developed for the highly regioselective amination of 2-bromobenzoic acids. nih.gov In this process, the bromide atom adjacent to the carboxylic acid moiety is selectively replaced, showcasing how the position of substituents can be used to control reaction outcomes with precision. nih.gov The specific 2,3,6-substitution pattern would similarly be expected to direct further chemical modifications to specific positions, making it a potentially useful tool for controlling the architecture of complex molecules.

Contributions to Materials Science

Brominated compounds are integral to the development of advanced materials, particularly in enhancing safety and creating novel functionalities.

Integration into Flame Retardant Formulations (Chemical Role) (e.g., 3-Hydroxy-2,4,6-tribromobenzoic Acid in polymers)

Brominated aromatic compounds are a major class of flame retardants. researchgate.netwikipedia.org Their primary chemical role during combustion is to act as radical scavengers in the gas phase. When the polymer heats up, the carbon-bromine bonds break, releasing bromine radicals. These radicals interrupt the high-energy, free-radical chain reactions of combustion in the flame, effectively quenching the fire.

The example compound, 3-Hydroxy-2,4,6-tribromobenzoic acid, is known to function as a flame retardant additive in polymers, where it enhances their safety profile by reducing flammability. chemimpex.com Other related molecules, such as 2,4,6-Tribromophenol, are used as reactive intermediates to produce high-molecular-weight flame retardants, such as those used in epoxy resins for printed circuit boards. lanxess.commallakchemicals.com This demonstrates the critical role of the tribrominated aromatic scaffold in imparting fire resistance to various materials.

Table 1: Physicochemical Properties of 2,4,6-Tribromobenzoic Acid (Isomer) (Data for the 2,3,6-isomer is not readily available; properties of the 2,4,6-isomer are provided for context.)

| Property | Value | Source(s) |

| CAS Number | 633-12-5 | chemicalbook.comnih.gov |

| Molecular Formula | C₇H₃Br₃O₂ | chemicalbook.comnih.gov |

| Molecular Weight | 358.81 g/mol | chemicalbook.comnih.gov |

| Melting Point | 192°C | chemicalbook.com |

| Boiling Point (Predicted) | 366.1 ± 42.0 °C | chemicalbook.com |

| Water Solubility | 3.5 g/L (at 15 °C) | chemicalbook.com |

| pKa | 1.41 (at 25 °C) | chemicalbook.com |

Role in the Synthesis of Novel Carbon-Based Materials (e.g., 2D graphene derivatives)

The functionalization of two-dimensional (2D) materials like graphene is a key strategy for tuning their physical and chemical properties. nih.govresearchgate.net Attaching specific molecules to the graphene surface can alter its conductivity, solubility, and suitability for various applications. Halogenation is a versatile strategy for the chemical modification of these materials. nih.gov

Research has demonstrated that brominated benzoic acids can be used directly in the synthesis of graphene derivatives. In one study, 2,4,6-Tribromo-3-hydroxybenzoic acid was utilized in a one-pot, bottom-up synthesis to create a 2D graphene derivative. sigmaaldrich.com This indicates that the tribrominated benzoic acid structure can serve as a molecular building block for creating functionalized carbon nanomaterials. The use of other benzoic acid derivatives, such as aminobenzoic acid, to functionalize graphene oxide further supports the utility of this class of compounds in developing novel carbon-based materials for applications like supercapacitors. mdpi.com This suggests a potential role for this compound in similar synthetic strategies to produce tailored 2D materials.

Analytical Chemistry Applications

In analytical chemistry, the availability of pure, well-characterized compounds is essential for the accurate identification and quantification of substances. These compounds serve as reference standards against which unknown samples are compared.

The related compound, 3-Hydroxy-2,4,6-tribromobenzoic acid, is used as a standard reference material in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. chemimpex.com It is also employed in specific biochemical assays, such as the enzymatic determination of cholesterol. sigmaaldrich.comchemicalbook.com As a unique chemical isomer, this compound could likewise serve as an essential analytical standard for its own detection and measurement in environmental monitoring, quality control, or specialized research contexts.

Development of Standard Reference Materials for Chromatographic and Spectrometric Methods

In the field of analytical chemistry, the precise quantification of compounds is essential. A related compound, 3-Hydroxy-2,4,6-tribromobenzoic acid, serves as a standard reference material for analytical techniques. chemimpex.com Its stable, well-characterized nature makes it invaluable for the calibration and validation of methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. chemimpex.com The use of such standards ensures the accuracy and reliability of measurements when analyzing similar brominated compounds in various matrices. chemimpex.com

Methodologies for Environmental Fate and Behavior Studies of Brominated Compounds

Brominated compounds, including brominated flame retardants (BFRs), are of significant environmental interest due to their persistence and potential for bioaccumulation. mdpi.comnih.gov Studying their environmental fate and behavior requires robust analytical methodologies. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for detecting trace levels of these compounds in complex environmental samples like water, soil, and biota. mdpi.comnih.gov

The study of these compounds often involves assessing their distribution and transport across different environmental compartments. mdpi.com For instance, aquatic mesocosm experiments have been used to examine the behavior of novel BFRs, revealing how they partition between particulate matter and sediment. nih.gov Such studies are fundamental to understanding the persistence and potential degradation pathways of brominated organic compounds in the environment. nih.govmdpi.com

Biochemical and Mechanistic Research

The reactivity and structural features of tribromobenzoic acid derivatives make them useful tools in biochemical and mechanistic studies, from probing enzyme functions to exploring novel catalytic systems.

Probes for Enzyme Activity and Biomolecular Interactions

Derivatives like 3-Hydroxy-2,4,6-tribromobenzoic acid are utilized in various biochemical assays to investigate enzyme activity and molecular interactions. chemimpex.com This compound is employed in the enzymatic determination of the free cholesterol fraction of high-density lipoprotein (HDL). sigmaaldrich.com It participates in oxidative coupling reactions in the presence of enzymes like peroxidase to form stable dyes, a property that is harnessed for quantitative analysis in clinical chemistry. chemicalbook.com

Tools for Investigating Nanozyme Catalysis

Recent research has incorporated 2,4,6-Tribromo-3-hydroxybenzoic acid into the synthesis of advanced nanomaterials. sigmaaldrich.com Specifically, it has been used in a one-pot, bottom-up synthesis of a 2D graphene derivative. sigmaaldrich.com This resulting nanomaterial demonstrates applications in biomolecular recognition and exhibits nanozyme activities, showcasing the role of brominated compounds as building blocks for novel catalytic systems. sigmaaldrich.com Nanozymes, or nanomaterials with enzyme-like characteristics, are a growing field of interest, and graphene-based materials are often explored for their catalytic potential. mdpi.comresearchgate.net

Agrochemical Research: Chemical Intermediate Perspective

In the agrochemical sector, the synthesis of effective and novel active ingredients is a constant pursuit. Halogenated compounds are a cornerstone of this research.

Intermediate in the Synthesis of Agrochemically Relevant Compounds

The chemical properties of 3-Hydroxy-2,4,6-tribromobenzoic acid make it a suitable intermediate in the synthesis of compounds for the agrochemical industry. chemimpex.com Its structure can be modified through various chemical reactions, serving as a building block for more complex molecules with potential applications as herbicides and fungicides. chemimpex.com The broader family of halobenzoic acids is also studied for plant growth regulator activity, highlighting the relevance of this chemical class in agriculture. chemicalbook.com

Table 1: Chemical Properties of Tribromobenzoic Acid Isomers

| Property | 2,3,5-Tribromobenzoic Acid | 2,4,6-Tribromobenzoic Acid | 3-Hydroxy-2,4,6-tribromobenzoic Acid |

| CAS Number | 15396-38-0 nih.gov | 633-12-5 chemicalbook.com | 14348-40-4 chemimpex.com |

| Molecular Formula | C₇H₃Br₃O₂ nih.gov | C₇H₃Br₃O₂ chemicalbook.com | C₇H₃Br₃O₃ chemimpex.com |

| Molecular Weight | 358.81 g/mol nih.gov | 358.81 g/mol chemicalbook.com | 374.81 g/mol sigmaaldrich.com |

| Appearance | - | White to Orange to Green powder to crystal chemicalbook.com | White to light yellow crystalline powder chemimpex.com |

| Melting Point | - | 192°C chemicalbook.com | 145 - 152 °C chemimpex.com |

| pKa | 2.07 (Predicted) guidechem.com | 1.41 (at 25°C) chemicalbook.com | - |

Mechanistic Studies of Plant Growth Regulation at the Molecular Level

The regulation of plant growth by synthetic compounds often involves interference with the transport or signaling pathways of natural plant hormones, known as phytohormones. Among these, auxins are paramount, controlling processes from cell elongation and division to root formation and fruit development. The polar transport of auxin, primarily indole-3-acetic acid (IAA), throughout the plant is a tightly controlled process essential for establishing and maintaining plant architecture.

Research into compounds structurally related to this compound, notably 2,3,5-triiodobenzoic acid (TIBA), has revealed a significant capacity to inhibit this polar auxin transport. This inhibition is a key aspect of their activity as plant growth regulators. While the bromine-substituted analogues are less extensively studied, the principles of their action are thought to be similar, revolving around the disruption of auxin flow.

Detailed Research Findings

Scientific investigations into the effects of halogenated benzoic acids on plant physiology have demonstrated that these compounds can act as potent inhibitors of auxin transport. This inhibitory action leads to a variety of developmental effects, which can be harnessed in agricultural and research settings.

For instance, 3,4,5-tribromobenzoic acid has been identified as a plant growth regulator. biosynth.com Its application can lead to the abscission, or natural shedding, of leaves and the excision of flowers. biosynth.com This effect is attributed to the inhibition of the synthesis of substances crucial for physiological processes like photosynthesis and protein production. biosynth.com

The most well-understood compound in this class is 2,3,5-triiodobenzoic acid (TIBA), which serves as a classic inhibitor of polar auxin transport. Studies have shown that TIBA's ability to disrupt auxin flow can lead to a range of morphological changes in plants. The precise molecular mechanism of this inhibition is complex and is thought to involve interactions with auxin transport proteins, such as the PIN-FORMED (PIN) family of auxin efflux carriers. By binding to or otherwise interfering with these proteins, TIBA and similar compounds can block the directional movement of auxin out of cells, leading to its accumulation in certain tissues and depletion in others. This disruption of the natural auxin gradient is what ultimately underlies the observed changes in plant growth and development.

While direct experimental evidence for the specific molecular interactions of this compound with auxin transport components is not yet available in the public domain, its structural similarity to known auxin transport inhibitors strongly suggests a comparable mode of action. The position and number of halogen atoms on the benzoic acid ring are known to be critical determinants of biological activity. Therefore, it is hypothesized that this compound also functions by interfering with the cellular machinery responsible for polar auxin transport, thereby altering plant growth patterns. Further research is necessary to elucidate the precise nature of these interactions and to fully characterize the plant growth regulating properties of this particular isomer.

Physicochemical Properties of Studied Compounds

To facilitate a deeper understanding of their biological activity, the physicochemical properties of this compound and its related compounds are presented below. These properties, including molecular weight, formula, and other identifiers, are crucial for structure-activity relationship studies.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | - | C7H3Br3O2 | 358.81 | - | - |

| 2,3,5-Tribromobenzoic Acid | 15396-38-0 | C7H3Br3O2 | 358.81 | 391.53 | 2.384 |

| 3,4,5-Tribromobenzoic Acid | 618-74-6 | C7H3Br3O2 | 358.81 | - | - |

Comparative Studies with Isomeric and Analogous Halogenated Benzoic Acids

Structure-Property-Reactivity Correlations Across Tribromobenzoic Acid Isomers

There are six possible constitutional isomers of tribromobenzoic acid, each with the same molecular formula (C₇H₃Br₃O₂) but with different arrangements of the three bromine atoms on the benzene (B151609) ring. brainly.com This variation in substituent placement leads to distinct physical and chemical properties. The steric hindrance and electronic effects of the bromine atoms relative to the carboxylic acid group are key determinants of the molecule's acidity, solubility, and reactivity in further chemical transformations.

For instance, the proximity of bromine atoms to the carboxyl group in ortho-substituted isomers can influence the acidity and the ease of esterification due to steric hindrance. Symmetrical substitution, as seen in the 2,4,6-isomer, often results in different crystal packing and melting points compared to asymmetrical isomers like the 2,3,5- or 2,4,5-isomers.

| Isomer | CAS Number | Molecular Weight (g/mol) | Predicted pKa | Key Structural Feature |

|---|---|---|---|---|

| 2,3,5-Tribromobenzoic Acid | 15396-38-0 | 358.81 | 2.07 ± 0.10 guidechem.com | Asymmetric substitution |

| 2,4,5-Tribromobenzoic Acid | 87976-23-6 | 358.81 | - | Asymmetric substitution chemicalbook.com |

| 2,4,6-Tribromobenzoic Acid | 633-12-5 | 358.81 | 1.41 guidechem.com | Symmetric substitution with two ortho bromines |

| 3,4,5-Tribromobenzoic Acid | 618-74-6 | 358.81 | - | Symmetric substitution with no ortho bromines biosynth.com |

Investigations of Hydroxylated and Aminated Tribromobenzoic Acid Derivatives

The introduction of hydroxyl (-OH) or amino (-NH₂) groups to the tribromobenzoic acid scaffold creates derivatives with significantly altered reactivity and utility, serving as versatile intermediates in organic synthesis.

3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) is a valuable compound in both chemical synthesis and analytical applications. chemimpex.com Its unique structure, featuring three bromine atoms and a hydroxyl group, enhances its reactivity, making it a key intermediate in the synthesis of pharmaceuticals, specialty chemicals, and agrochemicals. chemimpex.com In analytical chemistry, TBHBA is involved in oxidative coupling reactions with reagents like 4-aminoantipyrine (B1666024) (4-AA) in the presence of peroxidase to form stable dyes, a reaction utilized in various enzymatic assays. chemicalbook.com Research has also demonstrated its use in a one-pot, bottom-up synthesis of 2D graphene derivatives for applications in biomolecular recognition. sigmaaldrich.com

3-Amino-2,4,6-tribromobenzoic acid is a pivotal intermediate, most notably in the synthesis of 2,4,6-tribromobenzoic acid. researchgate.net The synthesis typically begins with m-aminobenzoic acid, which undergoes bromination to yield the 3-amino-2,4,6-tribrominated product. orgsyn.org The crucial subsequent transformation is a deamination reaction. This process involves diazotization of the amino group using sodium nitrite (B80452) in a strong acid medium, followed by removal of the diazonium group with a reducing agent like hypophosphorous acid, to yield 2,4,6-tribromobenzoic acid. orgsyn.org This multi-step synthesis highlights the utility of the amino group as a directing group for bromination and as a functional handle that can be readily removed. researchgate.net

Comparative Analysis with Higher Brominated Benzoic Acid Systems (e.g., 2,3,4,5,6-Pentabromobenzoic Acid)

Comparing tribromobenzoic acids with more heavily brominated analogs, such as 2,3,4,5,6-pentabromobenzoic acid (PBA), reveals significant differences in synthesis and properties. The synthesis of PBA requires exhaustive bromination of benzoic acid under harsh conditions, using powerful brominating agents like 1,3-dibromoisocyanuric acid in concentrated sulfuric acid. mdpi.com This contrasts with the more targeted synthetic routes required for specific tribromo-isomers.

The increased number of bulky bromine atoms in PBA results in greater steric hindrance around the ring and the carboxyl group. This steric crowding, combined with the strong electron-withdrawing effect of the five bromine atoms, significantly impacts the molecule's acidity and reactivity. While tribromobenzoic acids are useful building blocks, the perbrominated PBA is often studied for its utility as a fragment in coordination chemistry and for creating highly halogenated materials. mdpi.com The first synthesis of PBA was reported in 1869, involving the heating of 3,4,5-tribromobenzoic acid with excess bromine, though this method resulted in significant decarboxylation. researchgate.net

Structural and Reactivity Comparisons with Different Halogenated Benzoic Acids (e.g., 2,3,6-Trichlorobenzoic Acid)

Replacing bromine with chlorine, as in 2,3,6-trichlorobenzoic acid (2,3,6-TBA), allows for a direct comparison of halogen effects. There are six constitutional isomers of trichlorobenzoic acid. wikipedia.org 2,3,6-TBA is known as a synthetic auxin and has been used as a post-emergence herbicide. nih.gov

| Property | 2,3,6-Tribromobenzoic Acid | 2,3,6-Trichlorobenzoic Acid |

|---|---|---|

| Molecular Formula | C₇H₃Br₃O₂ | C₇H₃Cl₃O₂ chemicalbook.com |

| Molecular Weight (g/mol) | 358.81 | 225.46 chemicalbook.com |

| Melting Point (°C) | - | 126-127 chemicalbook.com |

| Primary Use/Role | Synthetic Intermediate | Herbicide (Synthetic Auxin) nih.gov |

Derivatization for Specific Research Probes (e.g., Broxitalamic Acid as a tribromobenzoic acid derivative)

Tribromobenzoic acid scaffolds are used to construct more complex molecules for specific applications, such as medical imaging. Broxitalamic acid is a tribromobenzoic acid derivative that has been used as an X-ray contrast medium. medkoo.com Its chemical structure is 3-acetamido-2,4,6-tribromo-5-((2-hydroxyethyl)carbamoyl)benzoic acid. medkoo.com

This structure is built upon a 2,4,6-tribromobenzoic acid core, which has been further functionalized with an acetamido group and a hydroxyethyl-carbamoyl group. The three heavy bromine atoms are responsible for the radiopaque properties of the molecule, as they efficiently absorb X-rays. The other functional groups are introduced to modify the molecule's solubility and biological properties, making it suitable for use as a contrast agent. This derivatization demonstrates how the fundamental tribromobenzoic acid structure can be elaborated to create specialized probes for research and diagnostic purposes.

Future Research Directions and Emerging Areas

Sustainable and Green Chemistry Approaches for Brominated Benzoic Acid Synthesis

Traditional methods for the synthesis of polyhalogenated aromatic compounds often rely on stoichiometric amounts of molecular bromine and harsh reaction conditions, raising environmental and economic concerns. Future research is increasingly focused on developing sustainable and green alternatives for the synthesis of brominated benzoic acids, including the 2,3,6-tribromo isomer.

Another green approach is the use of heterogeneous photocatalysis. Research has shown that microporous organic polymers can act as metal-free photocatalysts, using visible light to drive the bromination of electron-rich aromatic compounds with hydrogen bromide (HBr) as the bromine source and molecular oxygen as the terminal oxidant. nih.gov Adapting such systems for the controlled polybromination of benzoic acid could offer a highly sustainable synthetic route.

The following table summarizes emerging green synthesis strategies and their potential application for synthesizing brominated benzoic acids.

| Green Chemistry Approach | Bromine Source/Reagent | Key Advantages | Potential for 2,3,6-TBA Synthesis |

| Aqueous Bromide-Bromate System | NaBr / NaBrO₃ with acid | Avoids liquid bromine; uses water as a solvent; high atom efficiency. nih.govcam.ac.uk | Research needed to control regioselectivity for the 2,3,6-substitution pattern. |

| Visible-Light Photocatalysis | HBr with O₂ as oxidant | Metal-free catalysis; uses light as an energy source; clean oxidant (oxygen). nih.gov | Development of catalysts to functionalize the less-activated benzoic acid ring is required. |

| Solvent-Free Sonication | Molecular Bromine | Eliminates bulk solvents; energy-efficient (ultrasound). chemrxiv.org | A study on synthesizing 3-bromobenzoic acid showed this potential, but control for tribromination is a challenge. chemrxiv.org |

| Biocatalysis | Enzymatic Systems | Uses renewable feedstocks; mild reaction conditions; high selectivity. chemcopilot.comgrace.com | Requires significant enzyme engineering and pathway development for targeted polybromination. |

Development of Advanced Catalytic Systems for Functionalization

The three bromine atoms on 2,3,6-tribromobenzoic acid are located at electronically and sterically distinct positions, presenting both a challenge and an opportunity for selective functionalization using advanced catalytic systems. Future research will likely focus on developing catalysts that can selectively target one C-Br bond over the others for transformations like cross-coupling reactions.

Another major area for development is the catalytic C-H activation of the benzoic acid ring. While the molecule has three C-Br bonds, it also possesses two C-H bonds that could be targeted for functionalization. Ruthenium-catalyzed ortho-C-H arylation of benzoic acids with aryl halides is a known transformation. researchgate.net A future research direction would be to investigate whether such catalytic systems can be tuned to favor C-H activation over C-Br bond cleavage, or to develop systems that perform a sequential, catalyst-controlled C-Br and C-H functionalization.

Finally, catalytic hydrodebromination offers a method for selective functionalization through bromine removal. Copper-based catalysts have been effectively used for the hydrodehalogenation of brominated aromatic pollutants. nih.gov Applying this chemistry to this compound could lead to the selective synthesis of various dibromo- or monobromobenzoic acid isomers that are otherwise difficult to access, depending on the catalyst's regioselectivity.

| Catalytic Strategy | Target Bond | Catalyst Type | Research Goal for 2,3,6-TBA |

| Site-Selective Cross-Coupling | C-Br | Palladium, Nickel | Achieve regioselective functionalization at the C2, C3, or C6 position by tuning ligands and reaction conditions. nih.gov |

| Directed C-H Activation | C-H | Ruthenium, Iridium | Functionalize the available C-H positions, potentially using the carboxylate as a directing group. researchgate.netarxiv.org |

| Catalytic Hydrodebromination | C-Br | Copper | Selectively remove one or more bromine atoms to generate less-brominated, high-value benzoic acid derivatives. nih.gov |

| Destructive Modification | C-Br, C-C | Zeolites, Al-MCM-41 | For environmental remediation, developing catalysts that can break down the molecule into less harmful substances. rsc.org |

Exploitation of Tribromobenzoic Acids in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, built from molecular components. nih.gov This is achieved by programming the assembly of molecules through predictable non-covalent interactions. This compound is an excellent, yet largely unexplored, candidate for crystal engineering due to its two distinct functional groups capable of forming robust intermolecular interactions: the carboxylic acid group and the bromine atoms.

The carboxylic acid moiety is well-known to form strong, directional hydrogen bonds, typically resulting in a centrosymmetric dimer synthon. acs.org This predictable interaction is a powerful tool for organizing molecules in the solid state.

Simultaneously, the three bromine atoms can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic region on an adjacent molecule, such as an oxygen or nitrogen atom. chemrxiv.org The strength and directionality of halogen bonds make them a highly effective tool for constructing complex supramolecular assemblies. chemrxiv.orgfriedler.net Studies on other perhalogenated benzoic acids, such as 2,3,4,5,6-pentabromobenzoic acid, have confirmed the presence of both hydrogen and halogen bonding in their crystal structures, highlighting their potential as building blocks in coordination and supramolecular chemistry. rsc.org

Future research could explore the creation of multi-component crystals (cocrystals) of this compound with various halogen bond acceptors (e.g., pyridines, phosphine (B1218219) oxides). The interplay between the strong hydrogen bonding of the acid group and the multiple potential halogen bonds from the bromine atoms could lead to the formation of novel and complex supramolecular architectures, such as tapes, sheets, or porous frameworks. The unique 2,3,6-substitution pattern may lead to frustrated or unusual packing motifs not seen in more symmetric isomers.

| Interaction Type | Functional Group | Typical Supramolecular Synthon | Potential Application in 2,3,6-TBA Crystal Engineering |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic acid dimer | Forms robust 1D chains or discrete dimers, providing a primary structural motif. acs.org |

| Halogen Bond | Bromo-substituents (-Br) | C-Br···O/N/S | Directs assembly in dimensions orthogonal to the hydrogen bonding, enabling the construction of 2D sheets or 3D networks. chemrxiv.orgchemrxiv.org |

| π-π Stacking | Aromatic Ring | Face-to-face or offset stacking | Can contribute to the overall packing energy and stability of the resulting crystal structure. |

Integration with Machine Learning and AI for Predictive Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by accelerating discovery and reducing reliance on trial-and-error experimentation. For a molecule like this compound, these computational tools can be applied across its entire research lifecycle, from synthesis to application.

Predicting Reactivity and Properties: ML models can be trained to predict the reactivity of specific sites on a molecule. For the catalytic functionalization of this compound, an ML algorithm could predict the most likely C-Br or C-H bond to react under a given set of catalytic conditions, guiding the development of the advanced systems mentioned in section 7.2. nih.gov This predictive power can save significant experimental effort in screening for regioselective reactions.

Accelerating Crystal Engineering: A significant challenge in materials science is predicting the crystal structure of a molecule a priori. nih.gov This is a computationally intensive task, but ML is making it more tractable. Geometric deep learning models can now predict crystal properties like density and rank the stability of potential crystal polymorphs based solely on the 2D structure of a molecule. nih.gov For this compound, such models could predict the most likely supramolecular assemblies and cocrystal structures (as discussed in section 7.3), dramatically narrowing the experimental search space for new materials with desired properties. rsc.orgchemrxiv.orgresearchgate.net

| AI/ML Application Area | Specific Tool/Technique | Relevance to 2,3,6-TBA Research |

| Synthesis Planning | AI-driven Retrosynthesis | Proposes efficient and sustainable synthetic routes. chemcopilot.comarxiv.org |

| Reaction Optimization | Neural Networks, Random Forest | Predicts optimal reaction conditions (catalyst, solvent, temp.) and reaction outcomes. nih.govacs.org |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Predicts physicochemical properties and potential biological activity. nih.gov |

| Materials Design | Geometric Deep Learning, Δ-ML | Predicts stable crystal structures, polymorphs, and cocrystals for crystal engineering. rsc.orgnih.gov |

Q & A

Basic: What are the most effective synthetic routes for 2,3,6-tribromobenzoic acid in laboratory settings?

Methodological Answer:

The synthesis of tribromobenzoic acid derivatives typically involves bromination of benzoic acid precursors or hydrolysis of substituted nitriles. For example:

- Bromination of Benzoic Acid Derivatives : Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can achieve regioselective substitution. Adjusting reaction temperature and stoichiometry is critical for targeting the 2,3,6-isomer .

- Hydrolysis of Tribromobenzonitriles : Hydrolysis of 2,3,6-tribromobenzonitrile under acidic or basic conditions (e.g., H₂SO₄ or NaOH) yields the carboxylic acid. This method requires careful pH control to avoid side reactions .

Key Consideration : Purity of intermediates (e.g., nitriles) must be verified via HPLC or TLC to ensure high yields (>70%) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>98% by area under the curve) .

- Spectroscopy :

- Melting Point Analysis : Compare observed melting points (e.g., 193–194°C for 2,3,5-isomer) with literature values to detect impurities .

Advanced: How can regioselectivity challenges in bromination be addressed to favor the 2,3,6-isomer?

Methodological Answer:

- Directing Groups : Introduce temporary electron-withdrawing groups (e.g., -NO₂) at specific positions to guide bromination. Subsequent reduction or removal restores the carboxylic acid functionality .

- Computational Modeling : Employ density functional theory (DFT) to predict bromination sites based on electron density maps and transition-state energetics. Tools like Gaussian or ORCA can model reaction pathways .

- Experimental Optimization : Screen solvents (e.g., DCM vs. acetic acid) and catalysts (e.g., FeBr₃ vs. AlBr₃) to enhance selectivity. Monitor progress via in-situ Raman spectroscopy .

Advanced: What analytical strategies resolve discrepancies in reported physical properties (e.g., solubility, melting points)?

Methodological Answer:

- Comparative Analysis : Replicate synthesis protocols from conflicting studies (e.g., varying bromination temperatures) and characterize products using standardized methods (e.g., DSC for melting points) .

- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and polymorphism, which may explain melting point variations .

- Solubility Studies : Use shake-flask methods at controlled pH and temperature (25°C) to measure solubility in water/organic solvents. Compare with predicted values via Hansen solubility parameters .

Advanced: How can computational tools predict the environmental persistence of this compound?

Methodological Answer:

- QSPR Models : Quantitative structure-property relationship (QSPR) models estimate biodegradation half-lives and bioaccumulation potential using descriptors like logP and molar volume .

- Docking Simulations : Predict interactions with microbial enzymes (e.g., dioxygenases) using AutoDock Vina to assess biodegradability .

- Environmental Fate Modeling : Input physicochemical data (e.g., Kow = 3.2) into EPI Suite or EUSES to model distribution in soil/water systems .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release during synthesis .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.